Fortimicin C
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Overview
Description
Fortimicin C is a bioactive chemical.
Scientific Research Applications
1. Clinical Usefulness and Applications
Mitomycin C has been reviewed for its clinical usefulness, particularly in the treatment of various neoplastic diseases. It holds a significant position in treating localized bladder cancer and shows activity in breast, head and neck, and non-small cell lung cancers. Although its role is being redefined due to newer treatment regimens, it still maintains importance in the clinical setting (Bradner, 2001).
2. Endoscopic Treatment of Laryngotracheal Stenosis
Mitomycin C is used as an adjuvant in the endoscopic treatment of laryngotracheal stenoses. It is noted for its effectiveness and safety, with a significant proportion of patients requiring only a single endoscopic procedure and a relatively low complication rate. This highlights its role in inhibiting the proliferation of fibroblasts in scar tissue (Queiroga et al., 2019).
3. Use in Refractive Surgery
Mitomycin C has been identified as an important agent in refractive surgery. Over the past decade, its use has significantly contributed to the decrease in haze after surface ablation procedures and in the treatment of preexisting haze. This has been instrumental in the revival of surface ablation techniques. However, despite its effectiveness, there are ongoing concerns regarding its long-term safety, especially considering the potent mitotic inhibition it exerts (Santhiago et al., 2012).
4. Prevention of Stromal Fibrosis Following PRK
Mitomycin C is used for the prophylactic prevention of stromal fibrosis after photorefractive keratectomy (PRK). It augments the early keratocyte apoptosis wave and significantly inhibits the mitosis of myofibroblast precursor cells, which are key in the development of fibrosis after PRK. This is particularly beneficial when treating eyes with higher levels of myopia, which are at a greater risk of developing fibrosis (Rodrigo Carlos de Oliveira & Wilson, 2020).
properties
CAS RN |
62874-51-5 |
---|---|
Product Name |
Fortimicin C |
Molecular Formula |
C18H36N6O7 |
Molecular Weight |
448.52 |
IUPAC Name |
N-((1S,2R,3R,4S,5S,6R)-4-amino-3-(((2R,3R,6S)-3-amino-6-((S)-1-aminoethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,5-dihydroxy-6-methoxycyclohexyl)-N-methyl-2-ureidoacetamide |
InChI |
InChI=1S/C18H36N6O7/c1-7(19)9-5-4-8(20)17(30-9)31-15-11(21)13(26)16(29-3)12(14(15)27)24(2)10(25)6-23-18(22)28/h7-9,11-17,26-27H,4-6,19-21H2,1-3H3,(H3,22,23,28)/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1 |
InChI Key |
VKGIGFQBOYWLHV-APGVDKLISA-N |
SMILES |
C[C@H](N)[C@@H]1CC[C@@H](N)[C@@H](O[C@@H]2[C@@H](N)[C@H](O)[C@H](OC)[C@@H](N(C(CNC(N)=O)=O)C)[C@H]2O)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fortimicin C; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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